

# Bis(2,4,6-trichlorophenyl) malonate molecular weight and formula

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## Compound of Interest

Compound Name: *Bis(2,4,6-trichlorophenyl)  
malonate*

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An In-Depth Technical Guide to **Bis(2,4,6-trichlorophenyl) malonate**: Properties, Synthesis, and Application

## Authored by a Senior Application Scientist

This guide provides a comprehensive overview of **Bis(2,4,6-trichlorophenyl) malonate**, a highly reactive diester pivotal in advanced organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental physicochemical properties, its strategic utility in constructing complex molecular architectures, and the mechanistic principles that govern its reactivity.

## Introduction: The Strategic Advantage of Activated Malonates

In the realm of synthetic organic chemistry, the malonic ester synthesis is a cornerstone for carbon-carbon bond formation. However, the reactivity of standard dialkyl malonates, such as diethyl malonate, is often insufficient for reactions with less reactive electrophiles or for constructing sterically hindered systems. This limitation necessitates the use of "activated" malonate esters.

**Bis(2,4,6-trichlorophenyl) malonate** (BTCMP) emerges as a superior reagent in this context. The presence of two electron-withdrawing 2,4,6-trichlorophenyl groups significantly enhances

the acidity of the central methylene protons and transforms the aryloxy moieties into excellent leaving groups. This heightened reactivity, which has led to its colloquial designation as a "magic malonate," enables efficient reactions under milder conditions and facilitates synthetic transformations that are otherwise challenging to achieve.<sup>[1]</sup>

## Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in experimental design. The key molecular identifiers and properties for **Bis(2,4,6-trichlorophenyl) malonate** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>15</sub> H <sub>6</sub> Cl <sub>6</sub> O <sub>4</sub>	<sup>[1]</sup> <sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup>
Molecular Weight	462.93 g/mol	<sup>[3]</sup>
CAS Number	15781-70-1	<sup>[1]</sup> <sup>[2]</sup> <sup>[5]</sup>
Appearance	Solid	<sup>[3]</sup>
Melting Point	149-150 °C	<sup>[2]</sup> <sup>[3]</sup>
Boiling Point	559.6 °C at 760 mmHg	<sup>[2]</sup> <sup>[3]</sup>
InChI Key	WYPCGKBOSFOHGU-UHFFFAOYSA-N	<sup>[1]</sup>

The molecular formula, C<sub>15</sub>H<sub>6</sub>Cl<sub>6</sub>O<sub>4</sub>, and molecular weight of 462.93 g/mol are critical for stoichiometric calculations in reaction planning.<sup>[3]</sup> The high melting point indicates a stable, crystalline solid at room temperature, simplifying handling and storage.<sup>[2]</sup><sup>[3]</sup>

## The Chemistry of Activation: A Mechanistic Perspective

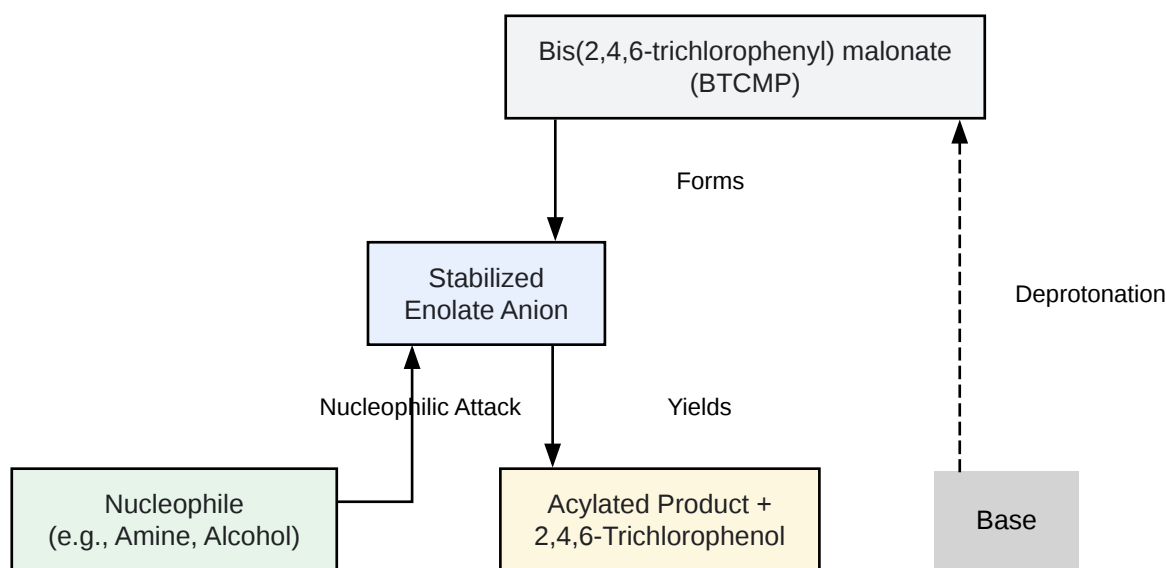
The enhanced reactivity of **Bis(2,4,6-trichlorophenyl) malonate** is a direct consequence of its electronic structure. The inductive and mesomeric effects of the six chlorine atoms on the phenyl rings create a highly electron-deficient system.

## Enolate Formation and Acylation

The electron-withdrawing nature of the 2,4,6-trichlorophenoxy groups significantly increases the acidity of the  $\alpha$ -protons (the hydrogens on the carbon between the two carbonyl groups). This facilitates deprotonation and the formation of a stabilized enolate anion, even with relatively weak bases. This enolate is a potent nucleophile, readily participating in alkylation and acylation reactions.

## Superior Leaving Group Ability

In nucleophilic acyl substitution reactions, the 2,4,6-trichlorophenoxide anion is an excellent leaving group due to the ability of the electron-withdrawing chlorine atoms to stabilize the resulting negative charge. This property is crucial for reactions such as the synthesis of pyrido[1,2-a]benzimidazoles, where BTCMP reacts efficiently with 2-cyanomethylbenzimidazole.<sup>[1]</sup> The cyclization step, which is often the rate-limiting step with less reactive malonates, is facilitated by the facile departure of the 2,4,6-trichlorophenoxide.<sup>[1]</sup>



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Caption: Reaction pathway of **Bis(2,4,6-trichlorophenyl) malonate**.

## Experimental Protocol: Synthesis of Bis(2,4,6-trichlorophenyl) malonate

The synthesis of this reagent is typically achieved through the esterification of malonic acid with 2,4,6-trichlorophenol. The use of a coupling agent is essential to drive the reaction to completion.

Objective: To synthesize **Bis(2,4,6-trichlorophenyl) malonate** from malonic acid and 2,4,6-trichlorophenol.

Materials:

- Malonic Acid (1.0 eq)
- 2,4,6-Trichlorophenol (2.2 eq)
- Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (2.2 eq)
- 4-Dimethylaminopyridine (DMAP) (catalytic amount)
- Dichloromethane (DCM) as solvent

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve malonic acid and 2,4,6-trichlorophenol in anhydrous DCM.
- **Catalyst Addition:** Add a catalytic amount of DMAP to the solution.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the coupling agent.
- **Coupling Agent Addition:** Slowly add a solution of DCC in DCM to the cooled mixture. The slow addition helps to maintain the temperature and prevent side reactions.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with dilute HCl, saturated NaHCO<sub>3</sub> solution, and brine.

- Purification: Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or benzene) to yield the pure **Bis(2,4,6-trichlorophenyl) malonate**.<sup>[2]</sup>

## Conclusion

**Bis(2,4,6-trichlorophenyl) malonate** is a powerful and highly effective reagent for modern organic synthesis. Its unique electronic properties confer high reactivity, enabling the construction of complex molecular frameworks that are inaccessible with conventional malonate esters. A comprehensive understanding of its properties, including its molecular formula ( $\text{C}_{15}\text{H}_6\text{Cl}_6\text{O}_4$ ) and molecular weight (462.93 g/mol), is the first step for its successful application in the laboratory.<sup>[1][2][3]</sup>

## References

- Bis(2,4,6-trichlorophenyl)
- 15781-70-1 | Product Name : **Bis(2,4,6-trichlorophenyl) malonate** (BSC).

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